Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate
Description
Properties
IUPAC Name |
methyl 3-nitro-2-(piperidin-1-ylmethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-20-14(17)11-6-5-7-13(16(18)19)12(11)10-15-8-3-2-4-9-15/h5-7H,2-4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTMBSKVBMSORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Nitration Challenges
Introducing a nitro group at the meta position relative to the ester group is challenging due to the directing effects of existing substituents. Computational studies suggest that steric hindrance from the piperidinomethyl group at position 2 may favor nitration at position 3, though experimental validation is limited.
Piperidinomethyl Group Installation via Mannich Reaction
The Mannich reaction is a viable route for introducing the piperidinomethyl moiety. This one-pot, three-component reaction typically involves an amine (piperidine), an aldehyde (formaldehyde), and a ketone or active methylene compound.
Reaction Conditions and Catalysts
In a modified procedure, methyl 2-(bromomethyl)benzoate undergoes nucleophilic substitution with piperidine in the presence of a base like potassium carbonate. A polar aprotic solvent (e.g., DMF) at 60–80°C facilitates the displacement reaction, yielding methyl 2-(piperidinomethyl)benzoate. Subsequent nitration at position 3 must be carefully controlled to avoid oxidation of the piperidine ring.
Sequential Functionalization Strategies
Route 1: Nitration Followed by Alkylation
- Methyl 3-nitrobenzoate synthesis : Methyl benzoate is nitrated using HNO₃/H₂SO₄ at 0–5°C.
- Bromination at position 2 : Radical bromination with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄.
- Piperidine substitution : Reaction with piperidine in DMF at 80°C for 12 hours.
Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Nitration | 65–70 | 95 |
| Bromination | 55–60 | 90 |
| Piperidine substitution | 75–80 | 98 |
Route 2: Alkylation Followed by Nitration
- Methyl 2-(piperidinomethyl)benzoate synthesis : Mannich reaction on methyl benzoate derivatives.
- Nitration at position 3 : Use acetyl nitrate (AcONO₂) in acetic anhydride to moderate reactivity and improve regioselectivity.
Challenges :
- Nitration of the electron-rich piperidinomethyl-substituted ring risks over-nitration and decomposition.
- Protecting the amine with a Boc group may be necessary, followed by deprotection post-nitration.
Catalytic Oxidation and Esterification
A Chinese patent (CN105130820A) describes the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid using oxygen and a cobalt-manganese catalyst. While this method produces the carboxylic acid, esterification with methanol via Fischer esterification (H₂SO₄ catalyst) could yield the methyl ester. Subsequent bromination and piperidine substitution would complete the synthesis.
Optimization Parameters :
- Temperature : 90–100°C for oxidation.
- Catalyst ratio : Co(OAc)₂/Mn(OAc)₂ = 1:1 (w/w).
- Esterification yield : ~85% under reflux conditions.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for piperidinomethyl group installation. For example, substituting bromomethyl intermediates with piperidine under microwave conditions (100°C, 30 min) achieves 90% conversion.
Flow Chemistry Approaches
Continuous-flow systems minimize thermal degradation during nitration. A microreactor setup with HNO₃/H₂SO₄ at 5°C improves heat dissipation, achieving 75% yield for methyl 3-nitrobenzoate.
Analytical Characterization
Critical quality attributes include:
- HPLC purity : >98% (C18 column, acetonitrile/water mobile phase).
- Melting point : 182–184°C (consistent with nitrobenzoate derivatives).
- ¹H NMR : δ 8.5 (d, 1H, Ar-H), 4.3 (s, 2H, CH₂N), 3.9 (s, 3H, OCH₃).
Industrial-Scale Production Challenges
- Cost of catalysts : Cobalt and manganese catalysts require recycling to be economical.
- Waste management : Neutralization of acidic byproducts and solvent recovery are critical for green chemistry compliance.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted benzenecarboxylates .
Scientific Research Applications
Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidinomethyl group may enhance binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzenecarboxylate: Lacks the piperidinomethyl group, which may affect its reactivity and binding properties.
Methyl 2-(piperidinomethyl)benzenecarboxylate: Lacks the nitro group, altering its redox potential and chemical behavior.
Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate: Contains an amino group instead of a nitro group, impacting its chemical and biological properties.
Uniqueness
Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate is unique due to the presence of both a nitro group and a piperidinomethyl group.
Biological Activity
Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C16H20N2O4
- Molecular Weight : 304.35 g/mol
- CAS Number : 860784-17-4
Mechanisms of Biological Activity
The nitro group in this compound plays a crucial role in its biological activity. Nitro compounds are known to exhibit a wide spectrum of pharmacological effects, including:
- Antimicrobial Activity : Nitro compounds often display significant antimicrobial properties. The nitro group can undergo reduction in microbial cells, leading to the generation of reactive intermediates that can damage cellular components, leading to cell death . This mechanism is particularly effective against various bacteria and parasites.
- Antineoplastic Effects : Some studies suggest that nitro compounds may have anticancer properties by inducing apoptosis in cancer cells. The redox-active nature of the nitro group can trigger oxidative stress within tumor cells, promoting cell death .
- Vasodilatory Effects : Compounds with nitro groups can also act as vasodilators. They may enhance blood flow by relaxing vascular smooth muscle, which could be beneficial in treating conditions like hypertension .
Pharmacological Studies and Findings
Recent research has highlighted the potential of this compound in various therapeutic areas:
-
Antimicrobial Studies :
- A study conducted on various nitro compounds indicated that those similar to this compound exhibited activity against Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .
- The compound's ability to disrupt bacterial cell walls and inhibit essential metabolic pathways was noted as a key mechanism behind its antimicrobial efficacy.
- Cancer Research :
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating robust antimicrobial activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| H. pylori | 20 |
Case Study 2: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The findings showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Q & A
Q. What are the established synthetic routes for Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate?
- Methodology : The compound is typically synthesized via a multi-step process:
Nitration : Introduce the nitro group to the benzene ring using mixed nitric-sulfuric acids under controlled temperatures (0–5°C) to avoid over-nitration .
Piperidinomethylation : React the intermediate with piperidine derivatives (e.g., chloromethylpiperidine) in the presence of a base (e.g., KCO) in polar aprotic solvents like DMF at 60–80°C .
Esterification : Protect the carboxylic acid group via methylation using methyl chloride or dimethyl sulfate in alkaline conditions .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via recrystallization (e.g., methanol/water mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify substituent positions (e.g., nitro group at C3, piperidinomethyl at C2). For example, aromatic protons appear as multiplets at δ 6.5–8.5 ppm, while piperidine protons show signals near δ 1.5–3.0 ppm .
- IR : Confirm functional groups (e.g., nitro stretch at ~1520 cm, ester carbonyl at ~1730 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z calculated for CHNO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
